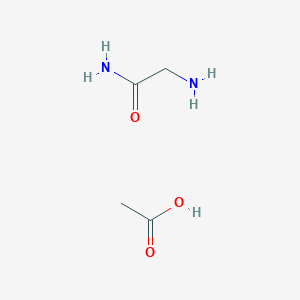

2-Aminoacetamide acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminoacetamide acetate (2AA) is a chemical compound that is used in a variety of scientific applications, including the synthesis of various compounds, as a reagent in biochemical experiments, and as a catalyst in organic reactions. 2AA is a colorless, odorless, and water-soluble compound that is commercially available in both liquid and powder form. It is also a relatively inexpensive chemical, making it an attractive option for laboratory experiments.

Aplicaciones Científicas De Investigación

Metabolic Pathways in Cancer

Research indicates that acetate, among other substrates, plays a role in fueling the tricarboxylic acid (TCA) cycle in cancer cells, especially under hypoxia. The study identifies critical metabolic nodes in glutamine and acetate metabolism as determinants of tumor metabolic plasticity, suggesting potential targets for synthetic lethal treatments in cancer therapy (Corbet & Féron, 2015).

Role in Neurological Diseases

ACE2, which facilitates amino acid transport, has been identified as a critical receptor for SARS-CoV-2. This highlights the importance of amino acid transporters in both viral infections and potentially in regulating neurological diseases. The modulation of these transporters could have therapeutic implications for diseases related to the central nervous system (Gheblawi et al., 2020).

Acetate Utilization and Regulation

In Corynebacterium glutamicum, acetate metabolism research provides insights into how acetate and glucose can serve as carbon sources for amino acid production. This bacterial model helps understand the biochemical, genetic, and regulatory aspects of acetate metabolism, potentially applicable in biotechnological processes to produce amino acids and other bioproducts (Gerstmeir et al., 2003).

Aspartame Metabolism

Research into the metabolism of aspartame, a compound containing an amino acid moiety, in humans and animals sheds light on the metabolic fate of aspartate. Aspartame is hydrolyzed into aspartic acid, phenylalanine, and methanol, with aspartate being metabolized similarly to dietary aspartic acid. This can inform research on the metabolic pathways of similar compounds (Ranney & Oppermann, 1979).

Neuroimaging in Schizophrenia

Studies using spectroscopic techniques to measure concentrations of neurochemicals like N-acetylaspartate (NAA) in schizophrenia reveal chemical alterations that could serve as indicators of the disease. This research underscores the value of exploring specific amino acids and their derivatives in diagnosing and understanding the pathophysiology of psychiatric disorders (Martínez de Velasco Soriano et al., 2011).

Propiedades

IUPAC Name |

acetic acid;2-aminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBOHTFVUPKHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606750 |

Source

|

| Record name | Acetic acid--glycinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoacetamide acetate | |

CAS RN |

105359-66-8 |

Source

|

| Record name | Acetic acid--glycinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

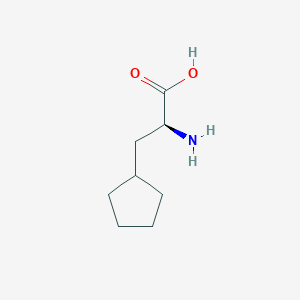

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)